molecular formula C24H22N2O2 B2815152 N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 922866-31-7

N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2815152
CAS No.: 922866-31-7
M. Wt: 370.452
InChI Key: JNKXKHZQEMUQPI-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in the field of medicinal chemistry. It is known for its role as a key intermediate in the synthesis of apixaban, a potent anticoagulant used for the prevention and treatment of thromboembolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine . The process includes the following key steps:

    Nitration and Reduction: 4-chloronitrobenzene is nitrated and then reduced to form 4-chloroaniline.

    Cyclization: The 4-chloroaniline undergoes cyclization with piperidine to form the piperidinylphenyl intermediate.

    Oxidation: The piperidinylphenyl intermediate is oxidized using sodium chlorite under a CO2 atmosphere to form the corresponding lactam.

    Coupling: The lactam is then coupled with 4-phenylbenzoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves large-scale reactions under controlled conditions, often utilizing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different lactam derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite, CO2 atmosphere.

    Reduction: Zinc/acetic acid.

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions include various lactam derivatives, hydroxylated compounds, and substituted aromatic compounds .

Scientific Research Applications

N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide is primarily related to its role as an intermediate in the synthesis of apixaban. Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of free and clot-bound factor Xa. Factor Xa catalyzes the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23-11-4-5-16-26(23)22-10-6-9-21(17-22)25-24(28)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-3,6-10,12-15,17H,4-5,11,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKXKHZQEMUQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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